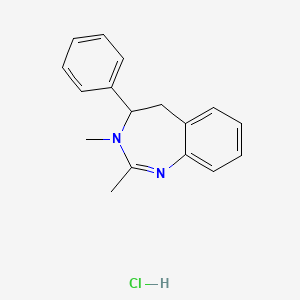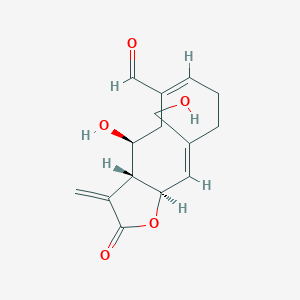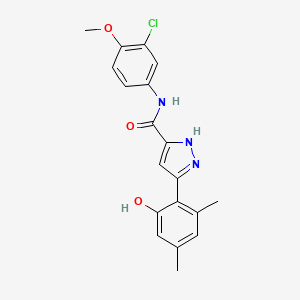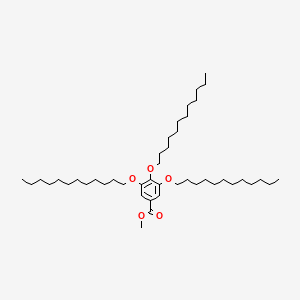
Dazepinil hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dazepinil hydrochloride is a compound belonging to the class of tricyclic antidepressants. It is primarily used for the treatment of major depressive disorder, anxiety disorders, chronic hives, and insomnia . The compound is known for its ability to block histamine, acetylcholine, and serotonin receptors, which contributes to its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dazepinil hydrochloride involves the reaction of dibenz[b,e]oxepin-11(6H)-ylidene with N,N-dimethylpropan-1-amine in the presence of hydrochloric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain product quality and yield . The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
Dazepinil hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Dazepinil hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Used in clinical trials for the treatment of depression, anxiety, and other psychiatric disorders.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of dazepinil hydrochloride involves the inhibition of the reuptake of norepinephrine and serotonin at synaptic nerve terminals . This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood and anxiety. Additionally, the compound blocks histamine, acetylcholine, and serotonin receptors, contributing to its sedative and anxiolytic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar therapeutic effects.
Clomipramine: Known for its use in the treatment of obsessive-compulsive disorder.
Imipramine: Used for the treatment of depression and enuresis.
Uniqueness
Dazepinil hydrochloride is unique in its specific receptor binding profile and its ability to treat a wide range of conditions, including chronic hives and insomnia, in addition to its antidepressant and anxiolytic effects .
Eigenschaften
CAS-Nummer |
75991-49-0 |
|---|---|
Molekularformel |
C17H19ClN2 |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
2,3-dimethyl-4-phenyl-4,5-dihydro-1,3-benzodiazepine;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-13-18-16-11-7-6-10-15(16)12-17(19(13)2)14-8-4-3-5-9-14;/h3-11,17H,12H2,1-2H3;1H |
InChI-Schlüssel |
RKGYKBFILSMGSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2CC(N1C)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088933.png)



![1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one](/img/structure/B14088953.png)
![9-benzyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088955.png)
![Ethanone, 1-[3-chloro-2-(methylthio)phenyl]-](/img/structure/B14088959.png)
![9-[2-(2-Bromophenyl)phenyl]carbazole](/img/structure/B14088963.png)

![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088968.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088984.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088990.png)
